4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a hydroxyphenyl group, a pyridinyl group, and a thioxo-tetrahydropyrimidine core, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thioxo-Tetrahydropyrimidine Core: This step often involves the condensation of a β-keto ester with thiourea under basic conditions to form the thioxo-tetrahydropyrimidine ring.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable hydroxyphenyl halide reacts with the intermediate compound.
Attachment of the Pyridinyl Group: The pyridinyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridinyl boronic acid or halide.
Final Functionalization: The carboxamide group is introduced in the final step, often through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted pyridinyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may serve as a lead compound for the development of new drugs. Its potential interactions with biological targets make it a candidate for studies in enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
Medically, this compound could be investigated for its therapeutic potential in treating various diseases. Its structural features suggest it might have activity against certain types of cancer, bacterial infections, or inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity, stability, or reactivity. It might also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to inhibition or activation of their function, which in turn affects cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Lacks the pyridinyl group, which may reduce its biological activity.
4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Contains an oxo group instead of a thioxo group, which could alter its reactivity and interaction with biological targets.
Uniqueness
The presence of both the hydroxyphenyl and pyridinyl
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-6-methyl-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-10-14(16(23)20-13-4-2-3-9-18-13)15(21-17(24)19-10)11-5-7-12(22)8-6-11/h2-9,15,22H,1H3,(H,18,20,23)(H2,19,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMLIMJUDRLREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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